molecular formula C12H16N2 B8336711 6-(2-(N,N-Dimethylamino)ethyl)-1H-indole

6-(2-(N,N-Dimethylamino)ethyl)-1H-indole

Cat. No. B8336711
M. Wt: 188.27 g/mol
InChI Key: IFGVJFDOPSQLGZ-UHFFFAOYSA-N
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Patent
US06716837B1

Procedure details

To a stirred solution of 6-Chloroacetyl-1-pivaloylindole (300 mg, 1.08 mmol) in THF (5 ml) were added successively, at room temperature, NaHCO3 (453.6 mg, 5.4 mmol) and a solution of 2M N,N-Dimethylamine in THF (2.7 ml, 5.4 mmol). The reaction mixture was then refluxed for four hours. After cooling to room temperature, the mixture was diluted with water (15 ml) and the organic layer extracted twice with dichloromethane (2×50 ml). After washing sequentially with water and brine, the organic layer was dried over sodium sulfate, and the solvent removed in vacuo. LiAlH4 (10.8 ml, 1M in THF, 10.8 mmol) was added to a solution of the crude product in THF (5 ml) and the reaction mixture heated at reflux overnight. After cooling to room temperature, the reaction mixture was quenched with Rochelle's salt (1 M, 3 mL) and silica gel and passed through a frit using methanolic ammonia in dichloromethane (0-10%). The 5% fraction was further purified by flash chromatography (silica gel, 3% methanolic ammonia in dichloromethane) yielding the product (176 mg, 87%) of the title product.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
453.6 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Six
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2C(=O)C(C)(C)C)=[CH:7][CH:6]=1)=O.C([O-])(O)=O.[Na+].[CH3:25][NH:26][CH3:27].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.O>[CH3:25][N:26]([CH2:2][CH2:3][C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][NH:11]2)=[CH:7][CH:6]=1)[CH3:27] |f:1.2,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClCC(=O)C1=CC=C2C=CN(C2=C1)C(C(C)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
453.6 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Four
Name
Quantity
10.8 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
2.7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for four hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted twice with dichloromethane (2×50 ml)
WASH
Type
WASH
Details
After washing sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with Rochelle's salt (1 M, 3 mL) and silica gel
CUSTOM
Type
CUSTOM
Details
The 5% fraction was further purified by flash chromatography (silica gel, 3% methanolic ammonia in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.